molecular formula C6H10Cl2N2O2 B14586479 N~1~,N~6~-Dichlorohexanediamide CAS No. 61382-97-6

N~1~,N~6~-Dichlorohexanediamide

Cat. No.: B14586479
CAS No.: 61382-97-6
M. Wt: 213.06 g/mol
InChI Key: HKQRKPLIKMHFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~6~-Dichlorohexanediamide is an organic compound with the molecular formula C6H10Cl2N2O2 It is a derivative of hexanediamide, where two chlorine atoms are substituted at the N1 and N6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Dichlorohexanediamide typically involves the chlorination of hexanediamide. One common method is the reaction of hexanediamide with thionyl chloride (SOCl~2~) under controlled conditions. The reaction is carried out in an inert atmosphere, usually at a temperature range of 0-5°C to prevent decomposition .

Industrial Production Methods

Industrial production of N1,N~6~-Dichlorohexanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Dichlorohexanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~,N~6~-Dichlorohexanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~6~-Dichlorohexanediamide involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with other molecules. This property makes it useful in various chemical syntheses and modifications .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dihexylhexanediamide: Similar structure but with hexyl groups instead of chlorine atoms.

    N,N’-Dimethylethylenediamine: Contains methyl groups and a shorter carbon chain.

    N,N’-Dichlorobutanediamide: Similar but with a shorter carbon chain.

Uniqueness

N~1~,N~6~-Dichlorohexanediamide is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

61382-97-6

Molecular Formula

C6H10Cl2N2O2

Molecular Weight

213.06 g/mol

IUPAC Name

N,N'-dichlorohexanediamide

InChI

InChI=1S/C6H10Cl2N2O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4H2,(H,9,11)(H,10,12)

InChI Key

HKQRKPLIKMHFGP-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NCl)CC(=O)NCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.